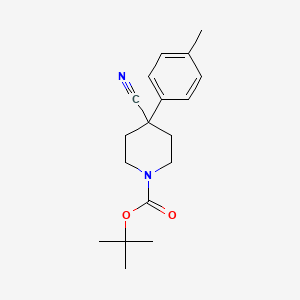

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-14-5-7-15(8-6-14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEIPOSBNUFATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678164 | |

| Record name | tert-Butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906369-93-5 | |

| Record name | tert-Butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Cyanopiperidine Intermediates

A critical intermediate in the synthesis is 4-cyanopiperidine or its protected derivatives. According to patent literature, 4-cyanopiperidine hydrochloride can be prepared by dehydration of isonipecotamide using phosphorus oxychloride or thionyl chloride under controlled conditions. The procedure involves:

- Heating isonipecotamide with excess thionyl chloride or phosphorus oxychloride.

- Quenching with water and adjusting pH to alkaline conditions (pH 12–13) using sodium hydroxide.

- Extracting the free base with organic solvents such as benzene, toluene, or xylene.

- Purification by distillation or chromatography.

This method yields 4-cyanopiperidine hydrochloride with yields ranging from approximately 33% to 73%, depending on exact conditions and workup procedures.

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent can be introduced via Friedel-Crafts alkylation or acylation reactions on the piperidine ring or by cross-coupling reactions such as Suzuki-Miyaura coupling if a suitable halogenated intermediate is available. The choice of method depends on the availability of starting materials and desired regioselectivity.

- Friedel-Crafts alkylation: Involves reaction of piperidine derivatives with methyl-substituted phenyl electrophiles under Lewis acid catalysis.

- Suzuki coupling: Uses boronic acid derivatives of 4-methylphenyl and halogenated piperidines under palladium catalysis.

These methods allow the selective attachment of the 4-methylphenyl group at the 4-position of the piperidine ring.

Boc Protection of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is protected to prevent side reactions during subsequent steps. The Boc group is introduced typically by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP.

- Reaction conditions: Typically performed at 0°C to room temperature in solvents like dichloromethane.

- Workup: Removal of solvent followed by purification via column chromatography or recrystallization.

- Yields: Boc protection generally proceeds in high yields (up to 97–100%) and results in stable protected intermediates suitable for further functionalization.

Combined Synthetic Route Example

A representative synthetic route for 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine may include:

- Starting from piperidine-4-carbonitrile, introduction of the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki coupling.

- Boc protection of the nitrogen with di-tert-butyl dicarbonate under basic conditions.

- Purification by chromatography or recrystallization to isolate the final product with high purity (>98%).

This sequence ensures control over regioselectivity and functional group compatibility.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride | Thionyl chloride (4-15 eq) or POCl₃, NaOH for pH adjustment | n-Propyl acetate or DCM | 20°C, 18 h | 33–73% | Requires careful pH control and extraction |

| Introduction of 4-methylphenyl group | Friedel-Crafts alkylation (Lewis acid catalyst) or Suzuki coupling (Pd catalyst) | DCM, toluene, or other organic solvents | 0–80°C | Variable, typically 60–85% | Depends on method and substrate availability |

| Boc protection of piperidine nitrogen | Di-tert-butyl dicarbonate, triethylamine or DMAP | DCM | 0°C to RT | 97–100% | High yield, stable intermediate |

| Purification | Column chromatography or recrystallization | Hexane/ethyl acetate or similar | RT | - | Ensures >98% purity |

Research Findings and Optimization

- The dehydration method using thionyl chloride with dibutylformamide as an additive provides improved yield (up to 73%) and purity of 4-cyanopiperidine hydrochloride compared to older methods.

- Boc protection is robust and high yielding, with minimal side reactions, making it a preferred protecting group in piperidine chemistry.

- Introduction of the 4-methylphenyl group via Suzuki coupling allows for fine-tuning of reaction conditions to optimize regioselectivity and yield.

- Purification techniques such as silica gel chromatography using hexane/ethyl acetate gradients are effective in isolating pure final products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The cyano group undergoes nucleophilic substitution under basic conditions, enabling functional group interconversion.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium hydride | DMF, 70°C, 6 h, inert atmosphere | Amine derivatives | 33% | |

| Benzylamine | K₂CO₃, DMF, reflux, 12 h | 4-Benzylamino derivative | 45% |

Mechanism : The reaction proceeds via deprotonation of the nucleophile (e.g., amine) by NaH, followed by attack at the electrophilic carbon of the cyano group .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine.

| Acid | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| HCl (4M in dioxane) | Dioxane | 0–25°C | 2 h | 85% | |

| Trifluoroacetic acid (TFA) | DCM | 25°C | 1 h | 92% |

Applications : Deprotection is critical for further functionalization, such as peptide coupling or salt formation .

Reduction of the Cyano Group

The cyano group is reduced to an amine or methylene group under catalytic hydrogenation or hydride conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, 50 psi, 25°C, 12 h | 4-Aminomethyl derivative | 75% | |

| LiAlH₄ | THF, reflux, 4 h | 4-Methylene derivative | 68% |

Selectivity : LiAlH₄ preferentially reduces the cyano group without affecting the Boc protection.

Oxidation Reactions

The cyano group or alkyl chain can be oxidized to introduce carbonyl or carboxyl functionalities.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (1M), 80°C, 6 h | 4-Carboxamide derivative | 65% | |

| CrO₃ | Acetic acid, 60°C, 3 h | 4-Keto derivative | 58% |

Limitations : Over-oxidation may occur without precise stoichiometric control.

Alkylation and Arylation

The piperidine nitrogen undergoes alkylation after Boc deprotection.

| Electrophile | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetonitrile | 78% | |

| 4-Fluorobenzyl bromide | DIPEA | DMF | 82% |

Note : Alkylation typically requires prior Boc removal to free the amine .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing piperidine derivatives in anticancer therapies. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for developing effective anticancer agents .

Neurological Disorders

The compound's structural similarity to known ligands for cannabinoid receptors suggests potential applications in treating neurological disorders. Research indicates that derivatives of piperidine can function as selective antagonists or agonists for these receptors, which are implicated in various neurological conditions .

In Vitro Studies

In vitro studies have demonstrated that 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine exhibits cytotoxic effects on several cancer cell lines. For example, compounds derived from this structure have been tested for their ability to inhibit cell proliferation and induce apoptosis through various pathways involving caspase activation and modulation of Bcl-2 family proteins .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| MCF-7 | 10 | Bcl-2 modulation |

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of piperidine derivatives. Modifications to the cyano and methylphenyl groups can significantly affect the binding affinity and selectivity towards target proteins, enhancing therapeutic efficacy while minimizing toxicity .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of this compound and evaluated their anticancer efficacy against a panel of cell lines. The most promising compound demonstrated an IC50 value of 10 µM against MCF-7 cells, indicating its potential as a lead compound for further development .

Case Study 2: Neurological Applications

Another investigation focused on the compound's ability to modulate cannabinoid receptors in vitro. The results showed that certain derivatives could selectively bind to CB1 receptors with higher affinity than Rimonabant, suggesting their potential use in treating conditions like anxiety and depression .

Mechanism of Action

The mechanism by which 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine can be contextualized by comparing it to structurally related piperidine derivatives. Key analogs and their distinguishing features are summarized below:

Structural and Electronic Modifications

Table 1: Substituent Effects on Piperidine Derivatives

*Estimated based on analogs.

Key Observations :

- Cyano Group: The -CN substituent in this compound facilitates hydrogen bonding with residues like Lys661 in LSD1, critical for enzyme inhibition .

- 4-Methylphenyl : This group optimizes hydrophobic interactions in binding pockets (e.g., LSD1’s catalytic center), outperforming polar substituents like methoxy (-OCH₃) .

- Trifluoromethyl (CF₃) : While enhancing lipophilicity, CF₃ at the 3-position may reduce binding efficiency due to steric clashes .

Table 2: Pharmacological Comparisons

Key Findings :

- α-Glucosidase Inhibition : Piperidine derivatives with 4-methylphenyl groups (e.g., 4m) exhibit superior activity compared to morpholine analogs or methoxyphenyl variants .

- Enzyme Binding: The spatial arrangement of substituents (e.g., cyano vs. CF₃) dictates binding mode and affinity. For instance, this compound’s cyano group is essential for target engagement, as seen in LSD1 inhibitors .

Physicochemical Properties

Table 3: Physicochemical Profiling

*Predicted based on substituent contributions.

Key Trends :

- Lipophilicity : The 4-methylphenyl group increases logP compared to methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .

- Stability : Boc protection improves stability, but electron-withdrawing groups (e.g., -CN, CF₃) may increase susceptibility to metabolic degradation .

Biological Activity

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action, with a focus on its anticancer and neuropharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a cyano group at the 4-position and a para-substituted methylphenyl group. The structural formula can be represented as follows:

This compound's structure is crucial for its biological activity, as modifications can significantly influence its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives containing piperidine rings have shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating effective potency.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Induction of apoptosis |

| Similar Piperidine Derivative | HCT-116 | 0.48 | Cell cycle arrest at G1 phase |

The mechanism of action often involves the induction of apoptosis via caspase activation and modulation of cell cycle progression, which has been observed through flow cytometry assays .

Neuropharmacological Effects

In addition to anticancer properties, this compound has been investigated for its effects on neurotransmitter systems. Studies suggest that compounds with similar structures can act as histamine H3 receptor antagonists, potentially influencing feeding behavior and neurotransmitter concentrations in the brain. For example, in vivo studies demonstrated that certain derivatives reduced serotonin and dopamine levels without significantly affecting noradrenaline concentrations .

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Case Study 1 : A study involving a series of piperidine compounds showed that modifications at the para position significantly enhanced anticancer activity against MCF-7 cells, with one compound achieving an IC50 value as low as 0.11 µM. This suggests that structural optimization is key to enhancing biological efficacy .

- Case Study 2 : In another investigation, a related compound was found to inhibit acetylcholinesterase activity at an IC50 of 0.50 µM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.